molecular formula C20H19N5O B6455211 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549012-44-2

2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455211
CAS No.: 2549012-44-2
M. Wt: 345.4 g/mol
InChI Key: SQTDUSPIAARAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole and quinoline are both important heterocyclic compounds that are part of many biologically active molecules . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. have been reported for imidazole derivatives .

Mechanism of Action

Target of Action

The primary target of 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is the Sterol 14-alpha demethylase (CYP51) protein from C. albicans . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, disrupting the biosynthesis of sterols and leading to changes in the structure and function of the fungal cell membrane.

Biochemical Pathways

The inhibition of the CYP51 protein affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and disruption of essential cellular processes. The downstream effects include impaired cell growth and replication, ultimately leading to cell death.

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of fungal cell membrane integrity due to the inhibition of ergosterol biosynthesis . This disruption impairs essential cellular processes, leading to inhibited cell growth and replication, and ultimately, cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s solubility in water and other polar solvents may influence its distribution and efficacy in different biological environments.

Properties

IUPAC Name

2-tert-butyl-N-quinolin-6-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-20(2,3)17-12-25-18(23-17)9-8-16(24-25)19(26)22-14-6-7-15-13(11-14)5-4-10-21-15/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTDUSPIAARAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.